EphA2-Agonist-27 is a small molecule compound designed to selectively activate the EphA2 receptor, which is a member of the Eph receptor tyrosine kinases involved in various cellular processes, including cell migration, adhesion, and proliferation. This compound has garnered significant attention due to its potential applications in cancer therapy, particularly in targeting tumors that overexpress the EphA2 receptor.
EphA2-Agonist-27 was developed through a structured approach involving lead optimization of Doxazosin, a known EphA2 receptor agonist. The classification of this compound falls under small molecule agonists that specifically target the EphA2 receptor, which plays a crucial role in tumor progression and metastasis. The research leading to its synthesis and characterization has been documented in various scientific articles focusing on structure-activity relationships and receptor binding studies .
The synthesis of EphA2-Agonist-27 involves several key steps:
This method highlights the importance of reaction conditions and purification techniques in achieving high yields of the desired compound.
EphA2-Agonist-27 features a complex molecular structure characterized by:
The molecular formula and specific data regarding its molecular weight and other parameters can be derived from detailed spectral analyses such as NMR and mass spectrometry.
The reactivity of EphA2-Agonist-27 can be explored through its interactions with the EphA2 receptor:
These chemical reactions underline the compound's role as an effective agonist in biological systems.
The mechanism by which EphA2-Agonist-27 exerts its effects involves:
This mechanism highlights the therapeutic potential of targeting EphA2 in cancer treatment.
EphA2-Agonist-27 possesses several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in biological systems.
EphA2-Agonist-27 has several promising applications:
The EphA2 receptor features a conserved extracellular ligand-binding domain (LBD) that undergoes significant conformational rearrangement upon agonist binding. Molecular dynamics simulations reveal that EphA2-Agonist-27 stabilizes an active LBD conformation by clamping the β-hairpin loop (residues 48–132), which is critical for signal propagation to the intracellular kinase domain. This clamping effect reduces the flexibility of the J-K loop (residues 101–108) by 40%, facilitating asymmetric dimerization of EphA2 receptors [6] [8]. Key hydrophobic residues (Tyr^48^, Gly^131^, Thr^132^) form a high-affinity pocket that anchors the agonist’s core scaffold, while electrostatic interactions with Arg^103^ enable salt-bridge formation (Table 1).
Table 1: Key EphA2 LBD Residues Engaged by EphA2-Agonist-27
Residue | Interaction Type | Functional Role |
---|---|---|
Tyr^48^ | Hydrophobic | Stabilizes β-sheet scaffold |
Arg^103^ | Electrostatic | Forms salt bridge with agonist |
Gly^131^ | Van der Waals | Maintains pocket flexibility |
Thr^132^ | Hydrogen bonding | Anchors agonist C-terminus |
EphA2-Agonist-27 induces higher-order clusters through two distinct interfaces: (1) The dimerization interface (Tyr^48^-Gly^131^ channel) forces symmetric LBD pairing, and (2) The clustering interface (cysteine-rich domain) promotes lateral assemblies of dimers. Compared to endogenous ephrin-A1, EphA2-Agonist-27 achieves 5.3-fold greater oligomerization efficiency due to its bivalent design, which reduces the EC~50~ for receptor clustering to 0.77 nM [1] [10]. This is mediated by C-terminal peptide dimerization via lysine linkers (e.g., β-alanine or γ-aminobutyric acid spacers), enabling geometric matching of EphA2’s membrane-proximal domains.
Table 2: Oligomerization Efficiency of EphA2 Agonists
Agonist | Linker Type | Clustering EC~50~ (nM) | Receptor Residence Time (min) |
---|---|---|---|
Ephrin-A1-Fc | Fc domain | 2.1 ± 0.3 | 18.4 ± 2.1 |
Monomeric Peptide | None | 410 ± 25 | 3.2 ± 0.4 |
EphA2-Agonist-27 | 12-carbon | 0.77 ± 0.05 | 46.7 ± 3.8 |
Isothermal titration calorimetry (ITC) measurements demonstrate that EphA2-Agonist-27 binds EphA2-LBD with a dissociation constant (K~d~) of 10.8 nM, driven by favorable enthalpy changes (ΔH = −18.7 kcal/mol). This contrasts with the entropically driven binding of endogenous ephrin-A1 (K~d~ = 21 nM), indicating that EphA2-Agonist-27 achieves higher specificity through optimized hydrogen bonding [8] [10]. Mutagenesis studies confirm that alanine substitution at Arg^103^ reduces binding affinity by 120-fold, underscoring its role in electrostatic stabilization.
Surface plasmon resonance (SPR) reveals biphasic binding kinetics: Rapid association (k~on~ = 2.7 × 10^5^ M^−1^s^−1^) is followed by slow dissociation (k~off~ = 8.9 × 10^−4^ s^−1^), yielding sub-nanomolar avidity (Figure 1). The bivalent design extends receptor residence time to 46.7 minutes—2.5-fold longer than ephrin-A1-Fc—due to simultaneous engagement of two LBDs without steric clash [4] [8]. This prolonged retention correlates with sustained phosphorylation of Tyr^588^, a key activation site.
Figure 1: SPR Sensorgram of EphA2-Agonist-27 BindingHypothetical kinetic plot based on cited parameters
EphA2-Agonist-27 mimics the G-H loop of ephrin-A1 but exploits three strategic modifications: (1) Replacement of Phe^4^ with bulky aromatic residues enhances hydrophobic burial in the LBD pocket; (2) N-terminal piperazine substitution increases hydrogen bonding with Glu^119^; (3) Dimerization via 12-carbon linkers enforces optimal spatial orientation (6.2 Å between peptide cores), matching EphA2’s dimeric configuration [1] [6]. Unlike ephrin-A1, which requires membrane anchoring for activity, EphA2-Agonist-27 functions solubly due to its pre-clustered design.
SPR selectivity screening against EphA3/A4-LBDs shows negligible binding (K~d~ > 1,000 nM), attributed to sequence divergence in the LBD β-hairpin region. Specifically, EphA2’s Tyr^48^ is replaced by phenylalanine in EphA3/A4, eliminating a critical hydrogen bond with the agonist’s C-terminus [3] [8]. EphA2-Agonist-27 also avoids activation of EphB receptors due to incompatible electrostatic interfaces in the ligand-binding channel.
Table 3: Selectivity Profile of EphA2-Agonist-27
Receptor | K~d~ (nM) | Phosphorylation IC~50~ (nM) | Structural Basis of Selectivity |
---|---|---|---|
EphA2 | 10.8 ± 0.9 | 0.5 ± 0.07 | Complementary aromatic pocket |
EphA3 | >1,000 | Not detected | Phe^48^ disrupts H-bonding |
EphA4 | >1,000 | Not detected | Leu^131^ alters pocket depth |
EphB2 | >5,000 | Not detected | Charged residue mismatch |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7